4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine
Overview
Description
Synthesis Analysis
The synthesis of thieno[2,3-d]pyrimidine derivatives often involves the reaction of 4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine with a variety of reagents. One study reports the preparation of a variety of novel thieno[2,3-d]pyrimidine derivatives, showcasing the versatility of this core structure as a scaffold for further chemical modifications to explore radioprotective and antitumor activities (Alqasoumi et al., 2009).
Molecular Structure Analysis
Studies focusing on the molecular structure of thieno[2,3-d]pyrimidines reveal that these compounds can assume planar conformations, which are significant for their biological activities. The planarity and electronic distribution within these molecules play a crucial role in their interaction with biological targets (Rajam et al., 2017).
Chemical Reactions and Properties
Thieno[2,3-d]pyrimidines undergo various chemical reactions, enabling the synthesis of a wide range of derivatives with different substituents. These reactions are crucial for tailoring the compound's properties for specific applications, including the development of new pharmaceuticals (Alqasoumi et al., 2009).
Physical Properties Analysis
The physical properties of 4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine, such as solubility, melting point, and crystalline structure, are essential for its application in synthesis and formulation. These properties are influenced by the compound's molecular structure and can be studied using techniques like X-ray crystallography and spectroscopy.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, define the utility of 4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine in synthetic chemistry and pharmaceutical research. Its ability to undergo nucleophilic substitution reactions makes it a valuable intermediate for the synthesis of more complex thieno[2,3-d]pyrimidine derivatives (Alqasoumi et al., 2009).
Scientific Research Applications
Studying Properties and Reactivities : This compound is utilized for studying the properties and reactivities of 5-substituted pyrimidine derivatives (Chkhikvadze et al., 1969).
Synthesis of Pyrimidine Derivatives : It is used in the synthesis of pyrimidine derivatives fused with five-membered heterocycles (Sakamoto et al., 1982).
Antifungal Activity : The compound shows antifungal activity against Piricularia oryzae and has preventive effects on diseases like Rice blast, Sheath blight, and Cucumber powdery mildew (Konno et al., 1989).
Amplifying Phleomycin : It acts as an amplifier of phleomycin (Brown, Cowden, & Strekowski, 1982).
Radioprotective and Antitumor Activities : Novel thieno[2,3-d]pyrimidine derivatives have shown promising radioprotective and antitumor activities (Alqasoumi et al., 2009).
Applications in Medicine and Nonlinear Optics : It has applications in medicine and nonlinear optics fields, particularly for optoelectronic associated high-tech applications (Hussain et al., 2020).
Cost-effective Synthesis of Active Compounds : The synthesis of 4-(3-chlorophenylamino)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine is a cost-effective and ecological process for producing pharmaceutically active compounds (Fischer & Misun, 2001).
Improved Synthesis for Building Blocks : An improved seven-step synthesis from dimethyl malonate makes it operationally simple and practical for creating building blocks (Zhang et al., 2018).
Microwave Irradiation in Synthesis : It is used in the synthesis of thieno[2,3-d]pyrimidines under microwave irradiation, highlighting its importance in scientific research applications (Davoodnia et al., 2009).
Antimicrobial Activity : 4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine has been screened for its antimicrobial activity, demonstrating its potential in this field (Hossain & Bhuiyan, 2009).
properties
IUPAC Name |
4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2S/c1-4-5(2)12-8-6(4)7(9)10-3-11-8/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYOBKTVPACQCBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC=N2)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00302738 | |
Record name | 4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00302738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine | |
CAS RN |
108831-68-1 | |
Record name | 4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00302738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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